REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][CH3:15]>O1CCCC1>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:14][CH3:15])[C:11]#[N:12])=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
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0.42 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
0.78 mL
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Type
|
reactant
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Smiles
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BrCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to −20° C
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Type
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TEMPERATURE
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Details
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The reaction was warmed to ambient temperature
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Type
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STIRRING
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Details
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while stirring over 2 hours
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Duration
|
2 h
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of 20 ml of saturated ammonium chloride solution
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Type
|
ADDITION
|
Details
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Dichloromethane was added
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Type
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CUSTOM
|
Details
|
the organic phase was separated
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Type
|
WASH
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Details
|
the aqueous phase washed with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C=C1)C(C#N)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |